2-Amino-5,5,5-trifluoropentan-1-ol

Beschreibung

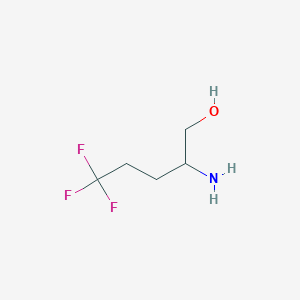

2-Amino-5,5,5-trifluoropentan-1-ol is a fluorinated amino alcohol with the molecular formula C₅H₁₀F₃NO. Its structure features a primary alcohol (-OH) and a primary amine (-NH₂) group at positions 1 and 2 of the pentane backbone, respectively, along with a trifluoromethyl (-CF₃) group at position 3.

Eigenschaften

Molekularformel |

C5H10F3NO |

|---|---|

Molekulargewicht |

157.13 g/mol |

IUPAC-Name |

2-amino-5,5,5-trifluoropentan-1-ol |

InChI |

InChI=1S/C5H10F3NO/c6-5(7,8)2-1-4(9)3-10/h4,10H,1-3,9H2 |

InChI-Schlüssel |

LRGMRPSRNAJMBK-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(F)(F)F)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5,5-trifluoropentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate aldehyde or ketone, followed by reduction. Another method includes the use of dynamic kinetic resolution of the corresponding racemate to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5,5,5-trifluoropentan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5,5,5-trifluoropentan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural amino acids.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in enhancing metabolic stability and activity.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Wirkmechanismus

The mechanism of action of 2-Amino-5,5,5-trifluoropentan-1-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

- Functional Groups : Carboxylic acid (-COOH) and amine (-NH₂).

- Key Differences: The carboxylic acid group increases acidity (pKa ~2–3) compared to the alcohol group in 2-amino-5,5,5-trifluoropentan-1-ol (pKa ~15–16 for alcohols). This makes the former more suitable for peptide coupling reactions.

- Applications: Widely used in peptide research and bioactive molecule synthesis due to its structural mimicry of natural amino acids .

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

- Functional Groups : Alcohol (-OH), bromine (Br), and tetrafluorinated carbons.

- This compound is less polar than this compound, favoring use in hydrophobic environments.

- Applications : Intermediate in materials science and organic synthesis, particularly for fluoropolymers .

(R)-2-Amino-5,5,5-trifluoropentanamide

- Functional Groups : Amide (-CONH₂) and amine (-NH₂).

- Key Differences : The amide group reduces reactivity compared to the alcohol in the target compound, enhancing stability but limiting participation in nucleophilic reactions.

- Applications: Potential as a stable chiral building block in pharmaceuticals (discontinued commercial availability noted) .

4,5-Dichloro-4,5,5-trifluoropentan-1-ol

- Functional Groups : Alcohol (-OH), chlorine (Cl), and trifluoromethyl (-CF₃).

- Key Differences: Chlorine atoms increase electrophilicity, enabling participation in halogen-bonding interactions. The dichloro substitution may confer higher density and boiling point compared to the amino-trifluoro analog.

5,5,5-Trifluoropentan-1-ol

- Functional Groups : Alcohol (-OH) only.

- Key Differences: Absence of the amino group reduces polarity and hydrogen-bonding capacity. This simplifies its reactivity profile, making it a versatile solvent or intermediate in non-biological applications.

- Preparation: Synthesized via fluorination of pentanal, a less complex route compared to amino-substituted analogs .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.